

AZ82: A Technical Guide to its Chemical Structure, Properties, and Therapeutic Potential

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For Researchers, Scientists, and Drug Development Professionals

Abstract

AZ82 is a potent and selective small molecule inhibitor of the human motor protein Kinesin Family Member C1 (KIFC1), also known as HSET. KIFC1 plays a crucial role in the clustering of supernumerary centrosomes in cancer cells, a mechanism that allows these cells to evade mitotic catastrophe and proliferate. By inhibiting KIFC1, AZ82 induces multipolar spindle formation, leading to mitotic arrest and subsequent apoptosis in cancer cells with centrosome amplification, while largely sparing normal diploid cells. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and the mechanism of action of AZ82. Detailed experimental methodologies and signaling pathway diagrams are included to facilitate further research and development of KIFC1 inhibitors as a promising class of anti-cancer therapeutics.

Chemical Structure and Physicochemical Properties

AZ82 is a complex heterocyclic molecule with the IUPAC name 5-methyl-N-((R)-1-oxo-1-(((R)-pyrrolidin-3-yl)amino)-3-(6-(3-(trifluoromethoxy)phenyl)pyridin-3-yl)propan-2-yl)-4-propylthiophene-2-carboxamide[1]. Its chemical and physical properties are summarized in the table below.



Property	Value	Reference
CAS Number	1449578-65-7	[1]
Molecular Formula	C28H31F3N4O3S	[1]
Molecular Weight	560.64 g/mol	[1]
Appearance	Crystalline solid	[2]
Purity	≥98%	[2]
Solubility	Soluble in DMSO	[3]
Storage	-20°C for long term	[1][3]

Biological Properties and Mechanism of Action

AZ82 is a highly selective inhibitor of KIFC1, a member of the kinesin-14 family of motor proteins that moves towards the minus-end of microtubules. The biological activity of **AZ82** is summarized in the following table.

Parameter	Value	Species	Assay	Reference
Ki	43 nM	Human	KIFC1 Inhibition Assay	[3]
IC50 (KIFC1)	300 nM	Human	MT-stimulated ATPase activity	[3]
IC50 (mant-ATP binding)	0.90 ± 0.09 μM	Human	Fluorescence- based binding assay	[4]
IC50 (mant-ADP release)	1.26 ± 0.51 μM	Human	Fluorescence- based release assay	[4]

The mechanism of action of **AZ82** is ATP-competitive and microtubule-noncompetitive[5]. It specifically binds to the KIFC1/microtubule complex, but not to KIFC1 or microtubules alone,

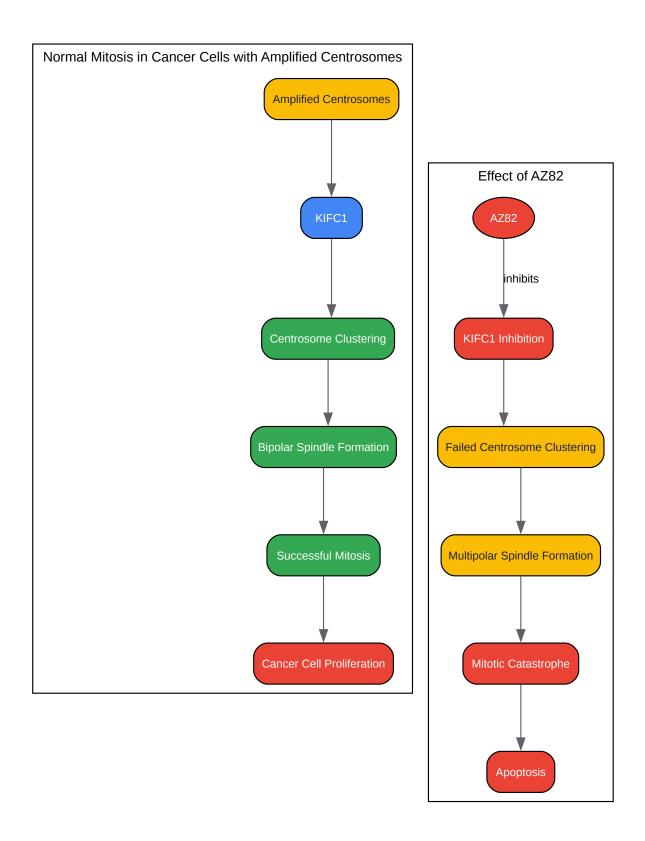


thereby inhibiting the microtubule-stimulated ATPase activity of KIFC1[3][4]. This inhibition prevents KIFC1 from performing its function in organizing the mitotic spindle.

Signaling Pathways

The primary signaling pathway affected by **AZ82** is the mitotic spindle assembly pathway. In cancer cells with amplified centrosomes, KIFC1 is essential for clustering these extra centrosomes into a bipolar spindle, allowing for successful mitosis. Inhibition of KIFC1 by **AZ82** disrupts this process, leading to the formation of multipolar spindles and subsequent mitotic catastrophe.



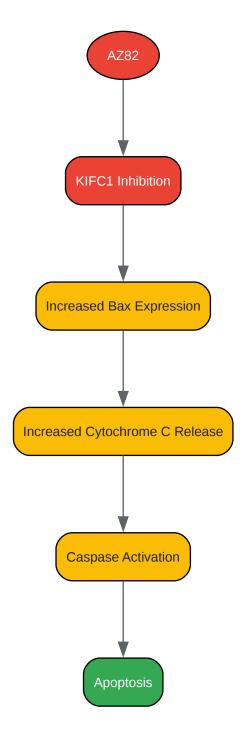


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Caption: KIFC1 Inhibition Pathway by AZ82.



Furthermore, inhibition of KIFC1 by **AZ82** has been shown to induce apoptosis in prostate cancer cells through the intrinsic pathway, characterized by the increased expression of Bax and Cytochrome C[6].



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Caption: AZ82-induced Apoptosis Pathway.



Experimental Protocols KIFC1 ATPase Activity Assay (Adapted)

This protocol is adapted from a similar study on KIFC1 inhibitors and is suitable for measuring the IC50 of **AZ82**.

- Reagents and Buffers:
 - Assay Buffer: 20 mM PIPES (pH 6.8), 5 mM MgCl2, 1 mM EGTA, 1 mM DTT, 5 μM paclitaxel, and 0.1 mg/mL BSA.
 - Recombinant human KIFC1 protein.
 - Microtubules (polymerized from tubulin).
 - ATP.
 - ADP-Glo™ Kinase Assay kit (Promega).
- Procedure:
 - 1. Prepare a serial dilution of **AZ82** in DMSO.
 - 2. In a 384-well plate, add 2.5 μL of assay buffer containing microtubules and KIFC1 protein.
 - 3. Add 25 nL of the AZ82 dilution or DMSO (vehicle control) to the wells.
 - 4. Incubate the plate at room temperature for 10 minutes.
 - 5. Initiate the reaction by adding 2.5 μL of assay buffer containing ATP.
 - 6. Incubate the reaction at room temperature for 30 minutes.
 - 7. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
 - 8. Calculate the percent inhibition for each **AZ82** concentration and determine the IC50 value using a suitable data analysis software.



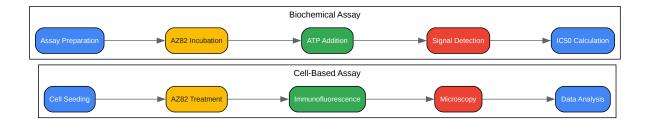
Centrosome Declustering Assay (Immunofluorescence)

This protocol describes how to visualize the effect of **AZ82** on centrosome clustering in cancer cells.

- Cell Culture and Treatment:
 - Plate BT-549 breast cancer cells (which have amplified centrosomes) on glass coverslips in a 24-well plate.
 - Allow the cells to adhere and grow for 24 hours.
 - Treat the cells with various concentrations of AZ82 or DMSO (vehicle control) for 24 hours.
- Immunofluorescence Staining:
 - 1. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
 - 2. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
 - 3. Block non-specific binding with 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour.
 - 4. Incubate the cells with primary antibodies against y-tubulin (to mark centrosomes) and α -tubulin (to visualize microtubules) overnight at 4°C.
 - 5. Wash the cells three times with PBST.
 - 6. Incubate the cells with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
 - 7. Counterstain the nuclei with DAPI.
 - 8. Mount the coverslips on microscope slides.
- · Image Acquisition and Analysis:
 - 1. Acquire images using a fluorescence microscope.



2. Quantify the percentage of mitotic cells with multipolar spindles (more than two centrosomes) in each treatment group.



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Caption: Experimental Workflow for AZ82 Characterization.

Conclusion

AZ82 is a valuable research tool for studying the role of KIFC1 in mitosis and a promising lead compound for the development of novel anti-cancer therapies. Its selectivity for cancer cells with amplified centrosomes offers a potential therapeutic window, minimizing toxicity to normal cells. The experimental protocols and pathway diagrams provided in this guide are intended to support further investigation into the therapeutic potential of **AZ82** and other KIFC1 inhibitors.

Disclaimer: This document is for informational purposes only and is intended for a scientific audience. **AZ82** is a research chemical and is not for human or veterinary use.

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